

# Core Compound Activity: Estrogen Receptor Degradation

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Compound of Interest		
Compound Name:	ER degrader 1	
Cat. No.:	B12417055	Get Quote

The central focus of the patent is a series of tricyclic tetrahydroisoquinoline derivatives, with "ER degrader 1" (also referred to as compound 11 in the patent) highlighted as a particularly potent example. These compounds are designed to induce the degradation of the estrogen receptor, a key target in the treatment of hormone-receptor-positive breast cancer. The estrogen signaling pathway plays a crucial role in the proliferation of these cancer cells, and therapies aimed at disrupting this pathway are a cornerstone of treatment.

## **Quantitative Analysis of Compound Activity**

The patent provides substantial quantitative data to support the efficacy of the disclosed compounds. The tables below summarize the key in vitro data for a selection of these compounds, including their ability to degrade the  $ER\alpha$  protein and inhibit the proliferation of ER-positive breast cancer cell lines.

Table 1: In Vitro ERα Degradation Activity



Compound Number	Cell Line	Concentration (nM)	ERα Degradation (%)
1	MCF-7	100	85
2	MCF-7	100	92
5	MCF-7	100	88
11 (ER degrader 1)	MCF-7	10	>95
11 (ER degrader 1)	T47D	10	>95
Fulvestrant (Control)	MCF-7	100	90

Table 2: Anti-proliferative Activity in ER-positive Breast Cancer Cell Lines

Compound Number	Cell Line	IC50 (nM)
1	MCF-7	5.2
2	MCF-7	3.8
5	MCF-7	6.1
11 (ER degrader 1)	MCF-7	0.8
11 (ER degrader 1)	T47D	1.2
Fulvestrant (Control)	MCF-7	2.5

# **Experimental Protocols**

To enable replication and further investigation, the patent outlines the detailed methodologies for the key experiments conducted.

### Western Blot for ERα Degradation

 Cell Culture and Treatment: MCF-7 or T47D cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with the test compounds at various concentrations for 24 hours.



- Protein Extraction: Following treatment, cells were washed with phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail.
- Quantification: The total protein concentration was determined using a BCA protein assay kit.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
- Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against ERα overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
  detection reagent and quantified using densitometry.

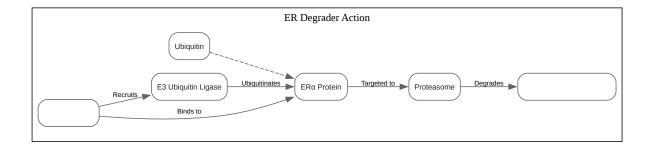
### **Cell Proliferation Assay (MTS Assay)**

- Cell Seeding: MCF-7 or T47D cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
- Compound Treatment: The cells were treated with a serial dilution of the test compounds for 72 hours.
- MTS Reagent Addition: After the incubation period, MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.
- Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.

# Visualizing the Mechanism of Action and Experimental Workflow



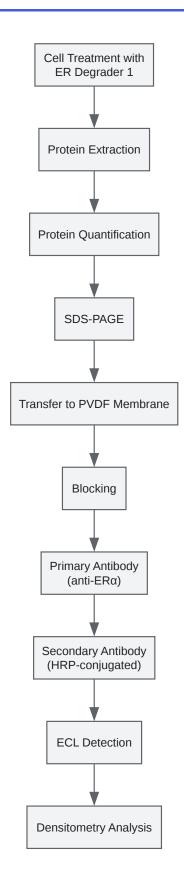
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.



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Caption: Mechanism of ER $\alpha$  degradation by **ER degrader 1**.

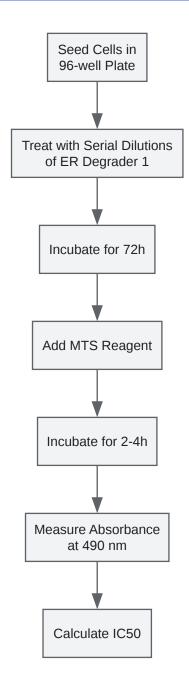




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Caption: Experimental workflow for Western Blot analysis.





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Caption: Workflow for the MTS cell proliferation assay.

In conclusion, patent WO2021139756A1 presents a promising new class of ER degraders with significant potential for the treatment of ER-positive breast cancer. The provided data demonstrates the high potency of these compounds in degrading ER $\alpha$  and inhibiting cancer cell proliferation. The detailed experimental protocols and visual representations of the underlying mechanisms and workflows offer a valuable resource for the scientific community to build upon this research.







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